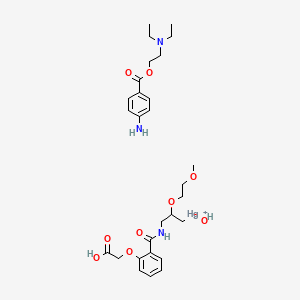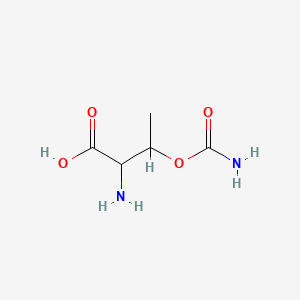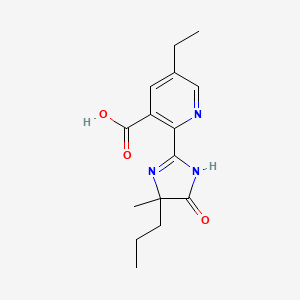
JWH 398 N-(4-ヒドロキシペンチル)代謝物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JWH 398 N-(4-hydroxypentyl) metabolite is a synthetic cannabinoid (CB) that activates both central CB₁ and peripheral CB₂ receptors. It has been reported as an adulterant in herbal products . This compound is an expected phase I metabolite of JWH 398, detectable in serum and urine.
科学的研究の応用
Chemistry: As a synthetic cannabinoid, it contributes to our understanding of CB receptor interactions.
Biology: It may serve as a tool for studying cannabinoid-related pathways.
Medicine: Research could explore its effects on the endocannabinoid system.
Industry: Its detection in herbal products highlights its relevance in forensic analysis.
作用機序
JWH 398 N-(4-ヒドロキシペンチル) 代謝物がその効果を発揮する正確なメカニズムは不明です。その分子標的とシグナル伝達経路を解明するためには、さらなる研究が必要です。
6. 類似の化合物との比較
類似の化合物の情報は限られていますが、JWH 398 N-(4-ヒドロキシペンチル) 代謝物の独自性は、その特定の構造と潜在的な生物活性にあります。
生化学分析
Molecular Mechanism
The molecular mechanism of JWH 398 N-(4-hydroxypentyl) metabolite involves binding interactions with cannabinoid receptors. This binding can lead to the activation or inhibition of various signaling pathways, resulting in changes in gene expression. The metabolite may also interact with other biomolecules, such as enzymes, influencing their activity. These molecular interactions are crucial for understanding the overall effects of the metabolite on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of JWH 398 N-(4-hydroxypentyl) metabolite can change over time. The stability and degradation of the metabolite are important factors that influence its long-term effects on cellular function. Studies have shown that the metabolite can remain stable under certain conditions, but its degradation can lead to changes in its activity and effects. Long-term studies in both in vitro and in vivo settings are necessary to fully understand these temporal effects .
Dosage Effects in Animal Models
The effects of JWH 398 N-(4-hydroxypentyl) metabolite vary with different dosages in animal models. At lower doses, the metabolite may have minimal effects, while higher doses can lead to significant physiological changes. Threshold effects and toxic or adverse effects at high doses are important considerations in these studies. Understanding the dosage effects is crucial for determining the safe and effective use of the metabolite in research and potential therapeutic applications .
Metabolic Pathways
JWH 398 N-(4-hydroxypentyl) metabolite: is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of different metabolites in the body. Detailed studies on the metabolic pathways of the metabolite are essential for understanding its overall impact on biochemical processes .
Transport and Distribution
The transport and distribution of JWH 398 N-(4-hydroxypentyl) metabolite within cells and tissues are critical for its activity. The metabolite can interact with transporters and binding proteins that facilitate its movement and localization within the body. These interactions can influence its accumulation in specific tissues and its overall distribution. Understanding these transport and distribution mechanisms is important for determining the metabolite’s effects on different organs and systems .
Subcellular Localization
The subcellular localization of JWH 398 N-(4-hydroxypentyl) metabolite can affect its activity and function. The metabolite may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms can influence the metabolite’s interactions with other biomolecules and its overall impact on cellular processes. Detailed studies on subcellular localization are necessary to fully understand the metabolite’s role in cellular function .
準備方法
JWH 398 N-(4-ヒドロキシペンチル) 代謝物の合成経路には、特定の反応条件が関係します。残念ながら、詳細な工業生産方法は文献では広く公開されていません。
化学反応の分析
反応の種類:: JWH 398 N-(4-ヒドロキシペンチル) 代謝物は、酸化、還元、置換など、さまざまな反応を起こす可能性があります。具体的な例はほとんどありません。
一般的な試薬と条件::酸化: 過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)などの酸化剤が関与する可能性があります。
還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤が役割を果たす可能性があります。
置換: ハロアルカンまたは他の求電子剤との求核置換反応が発生する可能性があります。
主な生成物:: これらの反応から生じる正確な主な生成物は、研究が限られているため、まだ解明されていません。
4. 科学研究への応用
化学: 合成カンナビノイドとして、CB受容体相互作用の理解に貢献しています。
生物学: カンナビノイド関連経路を研究するためのツールとして役立つ可能性があります。
医学: 研究では、エンドカンナビノイド系への影響を探求することができます。
産業: ハーブ製品中の検出は、法科学分析における関連性を示しています。
類似化合物との比較
While information on similar compounds is limited, JWH 398 N-(4-hydroxypentyl) metabolite’s uniqueness lies in its specific structure and potential biological activity.
特性
IUPAC Name |
(4-chloronaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO2/c1-16(27)7-6-14-26-15-21(19-10-4-5-11-23(19)26)24(28)20-12-13-22(25)18-9-3-2-8-17(18)20/h2-5,8-13,15-16,27H,6-7,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHNVFXZDOAZAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017773 |
Source


|
| Record name | JWH-398 N-(4-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1537889-06-7 |
Source


|
| Record name | JWH-398 N-(4-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[6-[[(5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-3-(1-oxopropan-2-yloxy)propanal](/img/structure/B570297.png)





![3-Ethyl-5H-furo[3,4-b]pyridin-7-one](/img/structure/B570309.png)
